PAR-1 (1-6) (mouse, rat)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

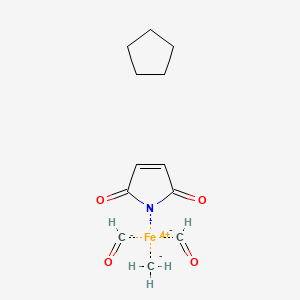

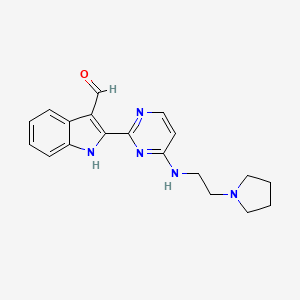

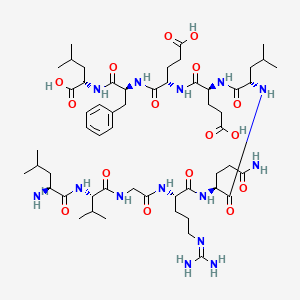

PAR-1 (1-6) (mouse, rat) is a hexapeptide that corresponds to amino acid residues 1-6 of the amino terminal tethered ligand sequence of mouse and rat proteinase-activated receptor 1 (PAR1). This compound is a high-affinity thrombin receptor that induces platelet activation and deposition into thrombi as well as smooth muscle mitogenesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: PAR-1 (1-6) (mouse, rat) is synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .

Industrial Production Methods: Industrial production of PAR-1 (1-6) (mouse, rat) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The process involves the same SPPS technique, followed by purification using high-performance liquid chromatography (HPLC) to ensure the desired purity and quality .

Analyse Chemischer Reaktionen

Types of Reactions: PAR-1 (1-6) (mouse, rat) primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .

Common Reagents and Conditions: The synthesis of PAR-1 (1-6) (mouse, rat) involves reagents such as DIC, HOBt, and N,N-dimethylformamide (DMF) as the solvent. The reaction conditions include maintaining the reaction mixture at room temperature and using a solid resin as the support for the growing peptide chain .

Major Products Formed: The major product formed from the synthesis of PAR-1 (1-6) (mouse, rat) is the hexapeptide itself, with the sequence Ser-Phe-Phe-Leu-Arg-Asn. The final product is typically obtained as a trifluoroacetate salt to enhance its stability and solubility .

Wissenschaftliche Forschungsanwendungen

PAR-1 (1-6) (mouse, rat) has several scientific research applications, particularly in the fields of cardiovascular research, immunology, and neuroscience. It acts as an agonist of PAR1 in smooth muscle cells, increasing mitogenesis and the expression of the insulin-like growth factor 1 receptor (IGF-1R). This effect is inhibited by thrombin inhibitors and protein tyrosine kinase inhibitors . Additionally, PAR-1 (1-6) (mouse, rat) increases histamine and β-hexosaminidase release from rat peritoneal mast cells and mimics the effect of thrombin in astrocytes .

Wirkmechanismus

PAR-1 (1-6) (mouse, rat) exerts its effects by acting as an agonist of PAR1, a G protein-coupled receptor. Upon binding to PAR1, it induces a conformational change that activates intracellular signaling pathways, leading to various cellular responses. The activation of PAR1 by PAR-1 (1-6) (mouse, rat) involves the recruitment of G proteins and the subsequent activation of downstream effectors such as phospholipase C and protein kinase C .

Vergleich Mit ähnlichen Verbindungen

PAR-1 (1-6) (mouse, rat) is similar to other peptide agonists of protease-activated receptors, such as PAR2 (1-6) (mouse, rat). PAR-1 (1-6) (mouse, rat) is unique in its ability to specifically activate PAR1, leading to distinct cellular responses. Other similar compounds include thrombin receptor activating peptides (TRAPs) and synthetic peptides that mimic the tethered ligand sequences of other PARs .

Conclusion

PAR-1 (1-6) (mouse, rat) is a valuable compound in scientific research due to its specific activation of PAR1 and its various applications in cardiovascular, immunological, and neurological studies. Its synthesis through SPPS and its unique mechanism of action make it a significant tool for understanding the role of PAR1 in different physiological and pathological processes.

Eigenschaften

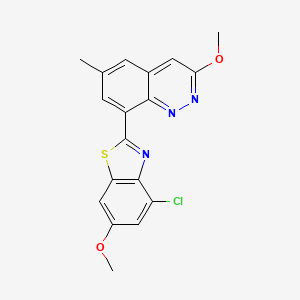

Molekularformel |

C37H54N10O9 |

|---|---|

Molekulargewicht |

782.9 g/mol |

IUPAC-Name |

(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C37H54N10O9/c1-21(2)16-26(33(52)43-25(14-9-15-42-37(40)41)32(51)47-29(36(55)56)19-30(39)49)45-35(54)28(18-23-12-7-4-8-13-23)46-34(53)27(44-31(50)24(38)20-48)17-22-10-5-3-6-11-22/h3-8,10-13,21,24-29,48H,9,14-20,38H2,1-2H3,(H2,39,49)(H,43,52)(H,44,50)(H,45,54)(H,46,53)(H,47,51)(H,55,56)(H4,40,41,42)/t24-,25-,26-,27-,28-,29-/m0/s1 |

InChI-Schlüssel |

YFLNMDICXALSPE-AQRCPPRCSA-N |

Isomerische SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)N |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetic acid;2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;perchlorate](/img/structure/B12378661.png)

![[(1R,6S,8S,10S,12R)-8-methyl-3-methylidene-4,14-dioxo-5,9,15-trioxatetracyclo[11.2.1.02,6.08,10]hexadec-13(16)-en-12-yl] acetate](/img/structure/B12378666.png)